molecular formula C8H9Cl2NOS B2827571 4-(2,5-Dichlorothiophen-3-yl)butanamide CAS No. 34967-66-3

4-(2,5-Dichlorothiophen-3-yl)butanamide

Cat. No.: B2827571
CAS No.: 34967-66-3
M. Wt: 238.13
InChI Key: PUESDYQRGIMLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dichlorothiophen-3-yl)butanamide is a chemical compound with the molecular formula C8H9Cl2NOS. It is characterized by the presence of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a butanamide group attached to the thiophene ring at position 3. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(2,5-Dichlorothiophen-3-yl)butanamide is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials for electronic devices and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butanamide typically involves the reaction of 2,5-dichlorothiophene with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophen-3-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dichlorothiophen-3-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,5-Dichlorothiophene: The parent compound without the butanamide group.

    4-(2,5-Dichlorothiophen-3-yl)butylamine: Similar structure but with an amine group instead of an amide.

Uniqueness

4-(2,5-Dichlorothiophen-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amide group allows for hydrogen bonding interactions, which can be crucial in biological systems.

Properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUESDYQRGIMLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CCCC(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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